D5D Enzyme Inhibition Potency: Iminodibenzyl (CAS 7203-12-5) Demonstrates Superior IC50 of 104 nM Versus CP-24879, Curcumin, and Sesamol in Rat Liver Microsomes
In a direct head-to-head comparison of D5D inhibitors using the rat liver microsome system, iminodibenzyl (the target compound) exhibited the highest inhibitory efficacy with an IC50 of 104 nM, outperforming the established D5D inhibitor CP-24879 (IC50 144 nM, 1.38-fold less potent), the natural product curcumin (IC50 148 nM, 1.42-fold less potent), and sesamol (IC50 346 nM, 3.33-fold less potent). Critically, only iminodibenzyl was capable of producing the downstream anti-cancer metabolite 8-hydroxyoctanoic acid (8-HOA) above the threshold level (>0.5 µM) required for significant reduction in cancer cell survival fraction [1].
| Evidence Dimension | D5D enzyme inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 104 nM (iminodibenzyl / CAS 7203-12-5) |
| Comparator Or Baseline | CP-24879: IC50 = 144 nM; Curcumin: IC50 = 148 nM; Sesamol: IC50 = 346 nM |
| Quantified Difference | 1.38-fold more potent than CP-24879; 1.42-fold more potent than curcumin; 3.33-fold more potent than sesamol |
| Conditions | Rat liver microsome system; D5D enzyme inhibition assay |
Why This Matters
For researchers developing D5D-targeted anti-cancer strategies or studying COX-2-mediated PUFA peroxidation reprogramming, iminodibenzyl provides the highest potency D5D inhibitor among commercially available small-molecule alternatives, making it the rational first-choice chemical probe.
- [1] Banerjee, A.; et al. Iminodibenzyl induced redirected COX-2 activity inhibits breast cancer progression. npj Breast Cancer 2021, 7, 122. (See Results section: IC50 values for D5D inhibition.) View Source
